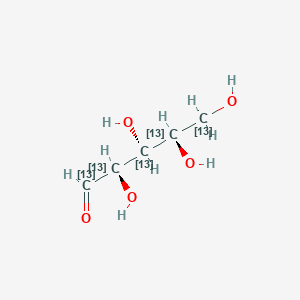
Prolyl-glycyl-proline Peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline-glycine-proline (PGP) is a tripeptide molecule and an established biomarker for chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF). PGP functions as a neutrophil chemoattractant and is derived from the proteolytic cleavage of collagen in the extracellular matrix by a multistep cascade. First, the matrix metalloproteases MMP-8 or MMP-9 cleave collagen to peptides 30-100 amino acids in length. Prolyl endopeptidase further cleaves the collagen fragments to PGP. PGP and the related peptide N-acetylated PGP act through chemokine receptors CXCR1 and CXCR2 on neutrophil cells. Patients with cystic fibrosis have been shown to have elevated levels of PGP peptides in sputum. PGP, but not N-acetylated PGP, has been demonstrated to be a substrate for the pro-inflammatory enzyme LTA4 hydrolase.
Applications De Recherche Scientifique
Synthesis and Derivative Studies
Prolyl-glycyl-proline (PGP) peptides have been extensively studied in the synthesis of various peptides and derivatives. Adams (2009) reported the synthesis of tripeptides with sequences incorporating 4-hydroxy-L-hydroxy-L-prolyl-X and the naturally occurring sequence glycyl-3-hydroxy-L-prolyl-4-hydroxy-L-proline (Adams, 2009).
Glyprolines as Regulatory Peptides
Glyprolines, short proline and glycine-containing peptides, including PGP, are recognized as a new type of regulatory peptides. They exhibit a wide range of physiological effects such as neuroprotection, gastric mucosa protection, inflammation regulation, hemostasis improvement, and hypolipidemic and normoglycemic effects. These peptides are relatively resistant to biodegradation and have an integrative effect on the human body (Жуйкова Светлана Евгеньевна, 2020).
Chondroprotective Effects
A study by Nakatani et al. (2009) demonstrated the chondroprotective effects of prolyl-hydroxyproline (Pro-Hyp), a bioactive peptide in collagen hydrolysate. This peptide inhibited the loss of chondrocytes and thinning of the articular cartilage layer in mice under pathological conditions (Nakatani et al., 2009).
Anti-Inflammatory Effects
The structural modification of PGP peptides has been shown to impact their properties significantly. Modified forms of PGP were studied for their effects on histamine secretion from mast cells and vessel permeability in rats, revealing various physiological activities depending on the specific structure (Kurenkova et al., 2017).
Effects on Calcium Levels in Cells
Research by Bondarenko et al. (2016) highlighted the role of PGP and its acetylated form in preventing calcium entry into the cytoplasm of rat peritoneal mast cells, indicating potential stabilizing effects on mast cells (Bondarenko et al., 2016).
Proline Analogues and Protein Stability
Studies have also focused on proline analogues, like 1,5-disubstituted[1,2,3]triazoles, as cis-peptide bond surrogates, which play a crucial role in protein folding and activity. This research has significant implications for understanding protein structure and function (Tam et al., 2007).
Loop Formation Dynamics in Polypeptide Chains
The presence of glycine and proline residues, as found in PGP, affects the dynamics of loop formation in polypeptide chains, crucial for protein folding and function. This study provides insights into the role of these residues in protein structure (Krieger et al., 2005).
Glyproline Peptides in Drug Development
Glyprolines, including PGP, have been proposed as a new group of drugs due to their stability and ability to pass gastro-enteric tract barriers, showing potential in various pathological processes (Ashmarin et al., 2005).
Absorption and Effectiveness in Osteoporosis
LMW-CH, including glycyl-prolyl-hydroxyproline, has been studied for its absorption mechanism and effects on osteoporosis, showing increased bone organic substance content (Watanabe-Kamiyama et al., 2010).
Propriétés
Nom du produit |
Prolyl-glycyl-proline Peptide |
|---|---|
Poids moléculaire |
269.3 |
Synonymes |
PGP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



